molecular formula C8H9ClN4O B1464666 4-(3-Chloropyrazin-2-yl)piperazin-2-one CAS No. 1250856-13-3

4-(3-Chloropyrazin-2-yl)piperazin-2-one

Cat. No. B1464666
M. Wt: 212.63 g/mol
InChI Key: WNCXXKNNHNLTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Chloropyrazin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 . It is a unique compound with diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of “4-(3-Chloropyrazin-2-yl)piperazin-2-one” can be represented by the SMILES string O=C(C1=CN=C(Cl)C=C1)N2CC(NCC2)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Chloropyrazin-2-yl)piperazin-2-one” include a molecular weight of 212.64 . Further details about its physical and chemical properties are currently not available.

Scientific Research Applications

Genotoxicity and Metabolic Activation

  • A study explored the genotoxicity of a compound closely related to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, finding metabolism-dependent increases in reverse mutations, suggesting bioactivation to a reactive intermediate that binds DNA. This research provides insight into the mutagenic potential and metabolic pathways of such compounds (Kalgutkar et al., 2007).

Synthesis and Biological Activity

  • Another study focused on the synthesis of various derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one and their potential biological activities. These derivatives were created through reactions with different chemicals, illustrating the versatility and potential for various pharmacological applications (Youssef et al., 2005).
  • A related study synthesized new derivatives for potential anticonvulsant applications, indicating the compound's relevance in the development of novel therapeutics for neurological disorders (Aytemir et al., 2004).

Antibacterial and Antimicrobial Applications

  • Research on novel bis(pyrazole-benzofuran) hybrids, which include a piperazine linker like 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed promising antibacterial and biofilm inhibition activities. This suggests the potential use of these compounds in combating bacterial infections (Mekky & Sanad, 2020).

Catalytic and Synthetic Applications

  • A paper highlighted the use of piperazine as a catalyst for synthesizing diverse functionalized compounds, indicating the potential of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in facilitating chemical syntheses (Yousefi et al., 2018).

Anticancer and Antitumor Applications

  • Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, which is structurally similar to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed potential anticancer activities against breast cancer cells, highlighting its potential in cancer therapeutics (Yurttaş et al., 2014).

Antifungal and Antiviral Applications

  • A study on chlorokojic acid derivatives, including compounds with a structure similar to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed significant antifungal and antiviral activities, suggesting potential use in treating infectious diseases (Aytemir & Ozçelik, 2010).

Antihypertensive Properties

  • Another study synthesized derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one for potential use as dual antihypertensive agents, indicating the compound's relevance in cardiovascular disease management (Marvanová et al., 2016).

Antituberculosis Studies

  • Research on derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one revealed significant antituberculosis activity, contributing to the development of treatments for this infectious disease (Mallikarjuna et al., 2014).

properties

IUPAC Name

4-(3-chloropyrazin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-7-8(12-2-1-11-7)13-4-3-10-6(14)5-13/h1-2H,3-5H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXXKNNHNLTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropyrazin-2-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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